molecular formula C19H20N2O4S B11029926 N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11029926
M. Wt: 372.4 g/mol
InChI Key: OZYZOCNGHOVYEJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Butanamide Side Chain: The butanamide side chain is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Attachment of Dimethoxyphenyl Group: The final step involves the attachment of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction, typically using a halogenated precursor and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups or the benzothiazole ring, leading to the formation of quinones or sulfoxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenated precursors and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinones or sulfoxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both the benzothiazole and dimethoxyphenyl groups in This compound provides a unique combination of chemical properties, making it distinct from other similar compounds.
  • Its specific structural features contribute to its unique reactivity and potential applications in various fields.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C19H20N2O4S/c1-24-15-10-9-13(12-16(15)25-2)20-18(22)8-5-11-21-19(23)14-6-3-4-7-17(14)26-21/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,22)

InChI Key

OZYZOCNGHOVYEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2)OC

Origin of Product

United States

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